ethyl 3-hydroxyoxetane-3-carboxylate
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Overview
Description
Ethyl 3-hydroxyoxetane-3-carboxylate is an organic compound with the molecular formula C6H10O4. It is a derivative of oxetane, a four-membered cyclic ether, and is characterized by the presence of a hydroxyl group and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxyoxetane-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl carbonate with trihydroxypropane to form the precursor 3-ethyl-3-hydroxymethyloxetane. This precursor is then reacted with allyl bromide to generate the intermediate 3-ethyl-3-allylmethoxyoxetane, which is subsequently converted to this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxyoxetane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxetanone derivatives.
Reduction: Formation of 3-hydroxyoxetane derivatives.
Substitution: Formation of various substituted oxetane derivatives.
Scientific Research Applications
Ethyl 3-hydroxyoxetane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxyoxetane-3-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 3-hydroxyoxetane-3-carboxylate can be compared with other similar compounds, such as:
3-hydroxyoxetane-3-carboxylic acid: Lacks the ethyl ester group, making it more hydrophilic.
3-ethyl-3-hydroxymethyloxetane: Contains an additional hydroxymethyl group, affecting its reactivity and solubility.
3-oxetanecarboxylic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
These comparisons highlight the unique properties of this compound, such as its balance of hydrophilicity and hydrophobicity, which can be advantageous in various applications.
Properties
CAS No. |
2105825-26-9 |
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Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
ethyl 3-hydroxyoxetane-3-carboxylate |
InChI |
InChI=1S/C6H10O4/c1-2-10-5(7)6(8)3-9-4-6/h8H,2-4H2,1H3 |
InChI Key |
WTVYIHMXSVRGAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(COC1)O |
Purity |
95 |
Origin of Product |
United States |
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